molecular formula C11H12F3NO2 B7975328 3-(Oxolan-3-yloxy)-5-(trifluoromethyl)aniline

3-(Oxolan-3-yloxy)-5-(trifluoromethyl)aniline

Cat. No.: B7975328
M. Wt: 247.21 g/mol
InChI Key: ULQOYGJXCQYJAU-UHFFFAOYSA-N
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Description

3-(Oxolan-3-yloxy)-5-(trifluoromethyl)aniline is an aniline derivative featuring a trifluoromethyl (-CF₃) group at the 5-position and an oxolan-3-yloxy (tetrahydrofuran-3-yl ether) substituent at the 3-position of the aromatic ring.

Properties

IUPAC Name

3-(oxolan-3-yloxy)-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)7-3-8(15)5-10(4-7)17-9-1-2-16-6-9/h3-5,9H,1-2,6,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQOYGJXCQYJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC(=CC(=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxolan-3-yloxy)-5-(trifluoromethyl)aniline typically involves the reaction of 3-(oxolan-3-yloxy)aniline with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, incorporating advanced purification techniques such as chromatography or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Oxolan-3-yloxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-(Oxolan-3-yloxy)-5-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Oxolan-3-yloxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the oxolan-3-yloxy group may influence its solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 3-(Trifluoromethyl)aniline (CAS 98-16-8): The meta-substituted -CF₃ group (relative to the -NH₂ group) reduces the basicity of the aniline due to electron-withdrawing effects. This derivative exhibits lower biological activity compared to ortho-substituted isomers, as noted in , where 2-(trifluoromethyl)aniline derivatives showed higher activity in antitumor assays . Key Difference: The target compound’s -CF₃ group is para to the oxolane substituent, which may alter electronic interactions compared to monosubstituted analogs.
  • 3-Methoxy-5-(trifluoromethyl)aniline (CAS 349-55-3): The methoxy (-OCH₃) group at the 3-position is electron-donating, contrasting with the oxolane ether’s mixed electronic effects. indicates this compound has a molecular weight of 191.15 g/mol and moderate solubility .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Water Solubility (mg/L) Key Substituents
3-(Oxolan-3-yloxy)-5-(CF₃)aniline ~265.2* ~2.8* ~150–200* Oxolane ether, -CF₃
3-(4-Methylimidazol-1-yl)-5-CF₃-aniline 241.22 2.42 228.6 Imidazole, -CF₃
3-Methoxy-5-CF₃-aniline 191.15 1.9 ~300 Methoxy, -CF₃
2-CF₃-aniline (ortho isomer) 161.12 2.1 ~100 -CF₃ (ortho to -NH₂)

*Estimated based on structural analogs.

  • Solubility Trends : The oxolane ether’s polarity likely enhances solubility compared to purely aromatic substituents but reduces it relative to methoxy groups.
  • logP : The target compound’s logP (~2.8) suggests moderate lipophilicity, suitable for membrane permeability in drug design .

Biological Activity

3-(Oxolan-3-yloxy)-5-(trifluoromethyl)aniline is a compound of interest due to its unique chemical structure, which includes an oxolane (tetrahydrofuran) moiety and a trifluoromethyl group. This compound is being studied for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit significant antimicrobial activity. The presence of the oxolane group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its effectiveness against various pathogens. For instance, studies on related compounds have shown promising results against Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity Comparison

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
Derivative AEscherichia coliTBD
Derivative BCandida albicansTBD

Cytotoxicity Studies

Preliminary cytotoxicity assays suggest that this compound may have selective toxicity towards certain cancer cell lines. The mechanism of action is hypothesized to involve the inhibition of key enzymes involved in cell proliferation.

Table 2: Cytotoxicity Data

Cell LineIC50 (µg/mL)
A549 (Lung cancer)TBD
HepG2 (Liver cancer)TBD
MCF7 (Breast cancer)TBD

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group may enhance binding affinity due to its electronegative nature, affecting the compound's pharmacodynamics.

Case Study 1: Antimicrobial Efficacy

In a comparative study, derivatives similar to this compound were tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that compounds with trifluoromethyl substitutions exhibited lower MIC values compared to their non-fluorinated counterparts, suggesting enhanced antibacterial properties.

Case Study 2: Cancer Cell Lines

A recent study evaluated the cytotoxic effects of various aniline derivatives on A549 and HepG2 cell lines. The findings revealed that certain derivatives showed significant inhibition of cell growth, with IC50 values indicating potential for development as anticancer agents.

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